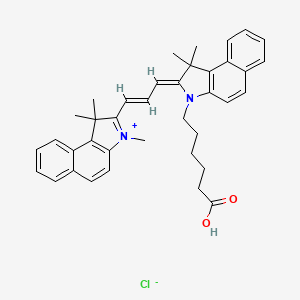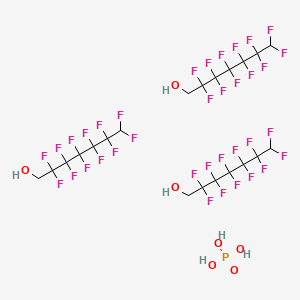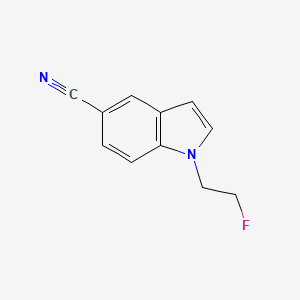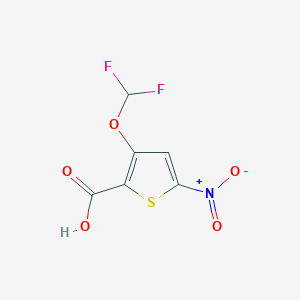
3-Amino-6-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl: is a complex organic compound characterized by the presence of amino, trifluoromethoxy, and trifluoromethyl groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl compound is nitrated to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Trifluoromethoxylation and Trifluoromethylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Biology:
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.
Protein Labeling: Used in bioconjugation techniques to label proteins for imaging and analysis.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Diagnostic Agents: Utilized in the synthesis of diagnostic agents for imaging techniques like PET and MRI.
Industry:
Agriculture: Used in the synthesis of agrochemicals for pest control.
Electronics: Incorporated into materials for electronic devices to enhance their performance and durability.
Mécanisme D'action
The mechanism by which 3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and proteins. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl structure provides rigidity and stability, facilitating specific interactions with target molecules.
Comparaison Avec Des Composés Similaires
- 3-Amino-6-(trifluoromethoxy)pyridine
- 3-Amino-6-(trifluoromethyl)pyridine
- 3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
Comparison:
- 3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl has a biphenyl structure, which provides greater rigidity and stability compared to pyridine derivatives.
- The presence of both trifluoromethoxy and trifluoromethyl groups in the biphenyl compound enhances its lipophilicity and potential for interactions with biological targets.
- The biphenyl compound may exhibit different reactivity and selectivity in chemical reactions compared to pyridine derivatives due to the differences in electronic and steric effects.
This detailed article provides a comprehensive overview of 3-Amino-6-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H9F6NO |
|---|---|
Poids moléculaire |
321.22 g/mol |
Nom IUPAC |
4-(trifluoromethoxy)-3-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)9-3-1-8(2-4-9)11-7-10(21)5-6-12(11)22-14(18,19)20/h1-7H,21H2 |
Clé InChI |
HFVRGCYVAKNZRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=CC(=C2)N)OC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)

![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)

![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)


![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)




